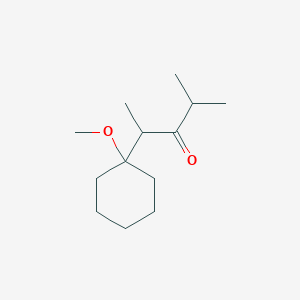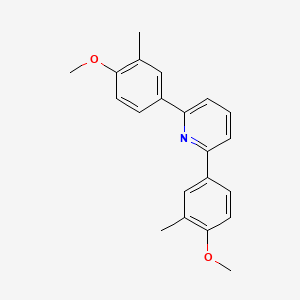![molecular formula C8H7Cl6N3O3 B12536812 3-{[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]oxy}propane-1,2-diol CAS No. 820252-07-1](/img/structure/B12536812.png)
3-{[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]oxy}propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]oxy}propane-1,2-diol: is a complex organic compound characterized by the presence of a triazine ring substituted with trichloromethyl groups and a propane-1,2-diol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]oxy}propane-1,2-diol typically involves the reaction of 4,6-bis(trichloromethyl)-1,3,5-triazine with propane-1,2-diol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diol moiety, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triazine ring or the trichloromethyl groups, potentially leading to the formation of less chlorinated derivatives.
Substitution: The trichloromethyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like ammonia or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Less chlorinated derivatives.
Substitution: Amino or thiol-substituted triazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: : The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of agrochemicals and pharmaceuticals.
Medicine: : Research is ongoing to explore its potential as an antimicrobial agent due to the presence of trichloromethyl groups, which are known to exhibit biological activity.
Industry: : The compound is used in the production of specialty chemicals and as a stabilizer in certain polymer formulations.
Mecanismo De Acción
The mechanism of action of 3-{[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]oxy}propane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloromethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The triazine ring can also interact with aromatic residues in proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
- 3-{[4,6-Dichloro-1,3,5-triazin-2-yl]oxy}propane-1,2-diol
- 3-{[4,6-Bis(difluoromethyl)-1,3,5-triazin-2-yl]oxy}propane-1,2-diol
- 3-{[4,6-Bis(trifluoromethyl)-1,3,5-triazin-2-yl]oxy}propane-1,2-diol
Uniqueness
The presence of trichloromethyl groups in 3-{[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]oxy}propane-1,2-diol imparts unique chemical and biological properties, such as increased reactivity and potential antimicrobial activity, which are not observed in its less chlorinated or fluorinated analogs.
Propiedades
Número CAS |
820252-07-1 |
|---|---|
Fórmula molecular |
C8H7Cl6N3O3 |
Peso molecular |
405.9 g/mol |
Nombre IUPAC |
3-[[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]oxy]propane-1,2-diol |
InChI |
InChI=1S/C8H7Cl6N3O3/c9-7(10,11)4-15-5(8(12,13)14)17-6(16-4)20-2-3(19)1-18/h3,18-19H,1-2H2 |
Clave InChI |
HSYNACAKRLWNHU-UHFFFAOYSA-N |
SMILES canónico |
C(C(COC1=NC(=NC(=N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide](/img/structure/B12536733.png)
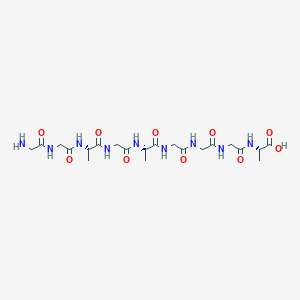
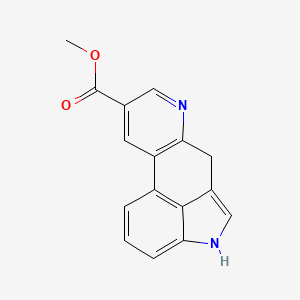
![3-{[(1R)-1-Cyclohexylethyl]amino}propane-1-sulfonic acid](/img/structure/B12536752.png)
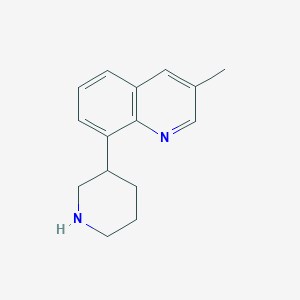
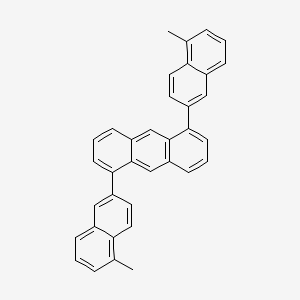
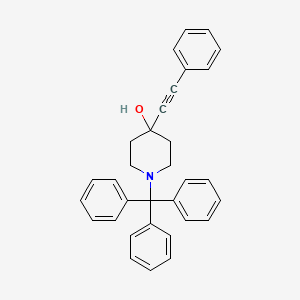
![4-[(Diethoxyphosphoryl)methoxy]benzoic acid](/img/structure/B12536805.png)
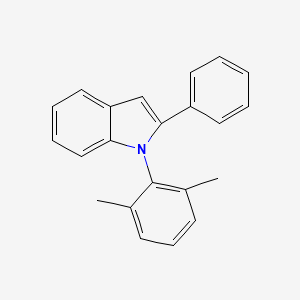
![{Propane-1,1-diylbis[nitrilodi(ethane-2,1-diyl)]}tetrakis(phosphonic acid)](/img/structure/B12536817.png)

![3-{[(2S)-4-Hydroxybutan-2-yl]oxy}-1,3-diphenylpropan-1-one](/img/structure/B12536825.png)
